molecular formula C6H13N3O2S B8774993 Thio-L-citrulline CAS No. 1233509-68-6

Thio-L-citrulline

Cat. No.: B8774993
CAS No.: 1233509-68-6
M. Wt: 191.25 g/mol
InChI Key: VFTIJOHMEIZFTN-BYPYZUCNSA-N
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Description

Thio-L-citrulline is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a ureido group, an ethylthio group, and an alanine backbone. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thio-L-citrulline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Ureido Group: This step involves the reaction of an appropriate amine with urea under controlled conditions to form the ureido group.

    Introduction of the Ethylthio Group: The ethylthio group can be introduced through a nucleophilic substitution reaction, where an ethylthio compound reacts with a suitable leaving group on the alanine backbone.

    Coupling with Alanine: The final step involves coupling the ureidoethylthio intermediate with alanine, typically using peptide coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Thio-L-citrulline can undergo various types of chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ureido group can be reduced to form corresponding amines.

    Substitution: The ethylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the ureido group can yield primary amines.

Scientific Research Applications

Thio-L-citrulline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential role in metabolic pathways and as a probe for enzyme activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Thio-L-citrulline involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for certain enzymes, leading to the formation of bioactive metabolites. The ureido group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Beta-alanine: A naturally occurring beta-amino acid with similar structural features but lacking the ureido and ethylthio groups.

    3-aminopropionic acid: Another beta-amino acid with a simpler structure.

Uniqueness

Thio-L-citrulline is unique due to the presence of both the ureido and ethylthio groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications, distinguishing it from simpler beta-amino acids.

Properties

CAS No.

1233509-68-6

Molecular Formula

C6H13N3O2S

Molecular Weight

191.25 g/mol

IUPAC Name

(2S)-2-amino-5-(carbamoylamino)pentanethioic S-acid

InChI

InChI=1S/C6H13N3O2S/c7-4(5(10)12)2-1-3-9-6(8)11/h4H,1-3,7H2,(H,10,12)(H3,8,9,11)/t4-/m0/s1

InChI Key

VFTIJOHMEIZFTN-BYPYZUCNSA-N

Isomeric SMILES

C(C[C@@H](C(=O)S)N)CNC(=O)N

Canonical SMILES

C(CC(C(=O)S)N)CNC(=O)N

Origin of Product

United States

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